molecular formula C8H13NO2 B1597802 Quinuclidine-3-carboxylic acid CAS No. 75208-40-1

Quinuclidine-3-carboxylic acid

Cat. No.: B1597802
CAS No.: 75208-40-1
M. Wt: 155.19 g/mol
InChI Key: PUIHXLMMFNAYNW-UHFFFAOYSA-N
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Description

Quinuclidine-3-carboxylic acid is an organic compound that belongs to the class of bicyclic amines It is characterized by a quinuclidine skeleton with a carboxylic acid functional group at the third position

Mechanism of Action

Target of Action

Quinuclidine-3-carboxylic acid has been identified as a potent inhibitor of two primary targets: the Filamenting temperature-sensitive mutant Z (FtsZ) protein in bacteria and human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . FtsZ is an essential cell division protein that plays a crucial role in the formation of the cytokinetic Z-ring in most bacteria . AChE and BChE are enzymes responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), playing a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

Mode of Action

this compound interacts with its targets in unique ways. In bacteria, it prevents the formation of FtsZ protofilament, impairing the formation of the Z-ring, and thus inhibits bacterial division . This compound acts as an agonist of AChE and BChE, inhibiting both enzymes in the micromolar range .

Biochemical Pathways

The action of this compound affects several biochemical pathways. In bacteria, the inhibition of FtsZ disrupts the cell division process, leading to the death of the bacteria . In the cholinergic system, the inhibition of AChE and BChE by this compound fine-tunes the system’s activity, potentially addressing a range of medical conditions .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability

Result of Action

The action of this compound results in significant molecular and cellular effects. In bacteria, the inhibition of FtsZ leads to the disruption of cell division, resulting in bacterial death . In the cholinergic system, the inhibition of AChE and BChE can modulate the activity of the system, potentially leading to therapeutic effects .

Biochemical Analysis

Biochemical Properties

Quinuclidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of antiallergy and antiarrhythmic drugs . It interacts with various enzymes and proteins, including those involved in the metabolism of quinuclidine derivatives. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of protein kinase CK2, which is involved in cell cycle regulation and apoptosis . This modulation can result in altered cell function and has potential therapeutic implications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been identified as a potential inhibitor of protein kinase CK2, which is known to phosphorylate a wide range of substrates involved in cellular growth and stress response . This inhibition can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular processes and potential toxicity . Understanding the threshold effects and optimal dosages is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various derivatives. These metabolic pathways can influence the compound’s bioavailability and efficacy. For instance, the compound can be metabolized to quinuclidinylmethanol, which has distinct pharmacological properties . The interactions with metabolic enzymes can also affect the levels of metabolites and overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinuclidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinuclidone, followed by carboxylation. The reduction of quinuclidone can be achieved using reducing agents such as lithium aluminum hydride. The resulting quinuclidine is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Quinuclidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinuclidine-3-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Quinuclidine-3-carboxylic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of a bicyclic amine structure with a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIHXLMMFNAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996670
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75208-40-1
Record name 3-Quinuclidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75208-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinuclidine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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